(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester
Overview
Description
(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester is an organic compound that belongs to the class of acylated amino acids. This compound is characterized by the presence of an acetylamino group, a bromine atom, and an ethyl ester functional group attached to a phenyl ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester typically involves the following steps:
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Acetylamino-4-chloro-phenyl)-acetic acid ethyl ester
- (2-Acetylamino-4-fluoro-phenyl)-acetic acid ethyl ester
- (2-Acetylamino-4-iodo-phenyl)-acetic acid ethyl ester
Uniqueness
(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s overall stability and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-(2-acetamido-4-bromophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-17-12(16)6-9-4-5-10(13)7-11(9)14-8(2)15/h4-5,7H,3,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQICSIAQMOEGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260009 | |
Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-18-5 | |
Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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